methyl O-(4-bromophenyl)serinate

Description

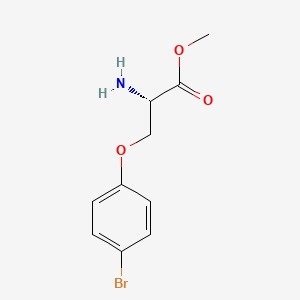

Methyl O-(4-bromophenyl)serinate (CAS: 1620957-08-5) is a serine-derived ester featuring a methyl ester group and an O-substituted 4-bromophenyl moiety. Structurally, it combines the chiral backbone of serine with the electron-withdrawing and sterically bulky 4-bromophenyl group. This compound is primarily utilized in peptide synthesis as a protected serine analog, enabling site-specific modifications in bioactive molecules . Its synthesis typically involves coupling reactions, such as those mediated by carbodiimides (e.g., DCC) and activators (e.g., HOBt), though stereochemical outcomes must be carefully monitored to avoid racemization .

Properties

CAS No. |

1620957-08-5 |

|---|---|

Molecular Formula |

C10H12BrNO3 |

Molecular Weight |

274.11 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-bromophenoxy)propanoate |

InChI |

InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |

InChI Key |

SLWRNDGFRIWLGR-VIFPVBQESA-N |

SMILES |

COC(=O)C(COC1=CC=C(C=C1)Br)N |

Isomeric SMILES |

COC(=O)[C@H](COC1=CC=C(C=C1)Br)N |

Canonical SMILES |

COC(=O)C(COC1=CC=C(C=C1)Br)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Serine Esters

Methyl (S)-Serinate (hypothetical CAS: Not provided in evidence):

Methyl (S)-Tyrosinate :

- Structure: Contains a phenol group (tyrosine backbone) instead of bromophenyl.

- Reactivity: The phenolic hydroxyl is more nucleophilic than the bromophenyl-substituted oxygen, leading to divergent reactivity in coupling or protection strategies.

Functional Analogs: Bromophenyl-Containing Esters

(4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate (CAS: 380341-99-1):

- Structure: Features a 4-bromophenylmethyl ester linked to a chlorophenoxy acetate backbone.

- Applications : Likely used in agrochemical or pharmaceutical intermediates due to its halogenated aromatic motifs .

- Comparison: Unlike methyl O-(4-bromophenyl)serinate, this compound lacks a chiral amino acid backbone, limiting its utility in peptide synthesis but broadening its use in small-molecule drug design.

Pharmacological Analogs: Bromophenyl Moieties in Drugs

Ancriciroc (CAS: 370893-06-4):

- Structure : A CCR5 antagonist with a 4-bromophenyl group in a complex bicyclic framework.

- Role of Bromophenyl : Enhances binding affinity to viral proteins through hydrophobic interactions .

- Contrast : this compound is simpler and lacks direct antiviral activity but may serve as a precursor for pharmacologically active peptides.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Reactivity and Stereochemical Outcomes

Research Findings and Key Observations

- Stereochemical Stability : this compound’s bulky bromophenyl group may reduce racemization risks compared to smaller serine esters, though this depends on reaction conditions .

- Synthetic Utility : The 4-bromophenyl group enhances electrophilicity in ester derivatives, facilitating reactions like ring expansions (e.g., 68–85% yields in azulene systems ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.